2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidin-2,5-dione (succinimide) ring system. The compound’s structure integrates a sulfonamide group (-SO₂NH₂) attached to an ethane spacer linked to the heterocyclic dioxopyrrolidine core. This architecture confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which are critical for interactions in biological or material science applications. While its exact applications remain understudied in publicly available literature, sulfonamide derivatives are widely recognized for their roles in medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and organic synthesis intermediates .
Properties
Molecular Formula |
C6H10N2O4S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H10N2O4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2,(H2,7,11,12) |
InChI Key |
MSBDXNMPMYOPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The pyrrolidinone ring may also play a role in its biological activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs involve modifications to the heterocyclic core, substituent groups, or sulfonamide moiety. Below is a systematic comparison based on structural and functional attributes:
Table 1: Structural and Functional Comparison of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide and Analogs
Key Differences and Implications
Heterocyclic Core Variation: The pyrrolidin-2,5-dione core in the target compound lacks the additional nitrogen present in imidazolidine-2,5-dione analogs. Hydantoin derivatives (e.g., DL-5-Hydantoinethanesulfonamide) feature a 2,4-diketone imidazolidine ring, altering electronic distribution and solubility compared to the 2,5-diketone configuration .
Functional Group Reactivity :
- The sulfonyl chloride analog is highly reactive, serving as a precursor for sulfonamide coupling reactions. In contrast, the sulfonamide group in the target compound is stable and amenable to direct biological interactions .
Biological Relevance: Compounds like 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide (NSC17202) are cataloged in the National Service Center database, implying preclinical investigation for anticancer activity. The target compound’s pyrrolidinone core may offer distinct pharmacokinetic advantages in such contexts .
Research Findings and Limitations
- Synthesis and Stability: The target compound and its imidazolidinone/hydantoin analogs are typically synthesized via nucleophilic substitution or cyclization reactions. Stability studies suggest that pyrrolidinone-based sulfonamides exhibit superior thermal stability compared to imidazolidinone derivatives due to reduced ring strain .
- Biological Activity: While direct data for the target compound are scarce, structurally related sulfonamides demonstrate carbonic anhydrase inhibition and antimicrobial properties. The imidazolidinone variant’s additional NH group may enhance binding to zinc-containing enzymes .
- Analytical Challenges : Impurity profiling (e.g., related sulfonyl chlorides or thiophene derivatives) is critical for pharmaceutical applications, as highlighted in USP standards for analogous compounds .
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide, also known as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the realms of anticonvulsant and antinociceptive properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₃S |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide |
| InChI Key | InChI=1S/C7H11N3O3S |
Biological Activity Overview
Research indicates that 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide exhibits significant biological activity, primarily through its interaction with various molecular targets. Notable activities include:
Anticonvulsant Activity:
A series of studies have demonstrated the compound's effectiveness in reducing seizure activity in various animal models. For instance, a focused set of pyrrolidine derivatives showed potent anticonvulsant effects in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound exhibited an effective dose (ED50) in the range of 22.4 mg/kg to 79.5 mg/kg across different models .
Antinociceptive Properties:
In addition to its anticonvulsant effects, the compound has been shown to possess antinociceptive properties. In formalin-induced pain models, it significantly reduced pain responses, suggesting its potential utility in treating neuropathic pain conditions .
The biological activity of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is believed to be mediated through multiple mechanisms:
- Inhibition of Sodium/Calcium Currents: The compound may inhibit central sodium and calcium currents, which are critical in neuronal excitability and seizure propagation.
- TRPV1 Receptor Antagonism: The transient receptor potential vanilloid 1 (TRPV1) receptor is implicated in pain sensation; antagonism of this receptor contributes to the observed antinociceptive effects .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Anticonvulsant Efficacy:
- Investigation of Antinociceptive Effects:
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Effective Dose (ED50) |
|---|---|---|
| Anticonvulsant | Maximal Electroshock (MES) | 22.4 mg/kg |
| Anticonvulsant | Pentylenetetrazole (PTZ) | 59.4 mg/kg |
| Antinociceptive | Formalin-Induced Pain | Significant reduction noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
